Lipophilicity Modulation by Sec-Butyl Topology
The lipophilicity of 3-(Sec-butyl)-1-methyl-4-propyl-1H-pyrazol-5-amine is reported as a calculated LogP of -0.292 [1], indicating a relatively low lipophilic character. In contrast, the 1-sec-butyl-1H-pyrazol-5-amine analog exhibits a significantly higher LogP of 2.01750 [2], demonstrating a difference of approximately 2.3 log units. This disparity underscores that the sec-butyl group's position and additional substituents profoundly influence the compound's hydrophobicity.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = -0.292 |
| Comparator Or Baseline | 1-sec-butyl-1H-pyrazol-5-amine (CAS 3524-19-4): LogP = 2.01750 |
| Quantified Difference | ΔLogP ≈ 2.3 |
| Conditions | Calculated LogP values from vendor databases |
Why This Matters
This difference directly impacts partitioning behavior in biphasic systems and membrane permeability, affecting compound handling in biological assays.
- [1] ChemExper. Physical data for 3-(Sec-butyl)-1-methyl-4-propyl-1h-pyrazol-5-amine. View Source
- [2] Molbase. LogP of 1-sec-butyl-1H-pyrazol-5-amine. View Source
